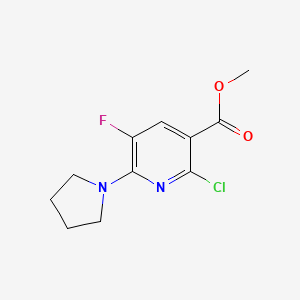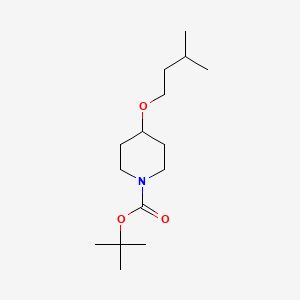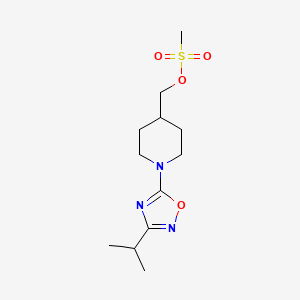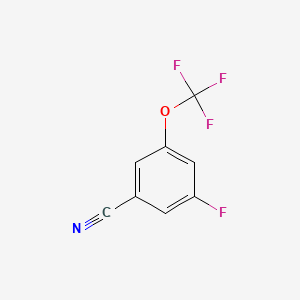
3-氟-5-(三氟甲氧基)苯腈
描述
3-Fluoro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F4NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a trifluoromethoxy group at the 5-position.
科学研究应用
3-Fluoro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
3-Fluoro-5-(trifluoromethoxy)benzonitrile is a reagent used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . CETP is a plasma protein that facilitates the transport of cholesteryl esters and triglycerides between the lipoproteins. Inhibiting CETP can help in the treatment of high cholesterol .
Biochemical Pathways
The compound is involved in the lipid metabolism pathway, specifically in the regulation of cholesterol and triglyceride levels. By inhibiting CETP, the compound can potentially reduce the transfer of these lipids between lipoproteins, thereby affecting lipid levels in the body .
Result of Action
The primary result of the action of 3-Fluoro-5-(trifluoromethoxy)benzonitrile, as a reagent in the synthesis of CETP inhibitors, would be a reduction in the levels of cholesterol and triglycerides in the body. This could potentially lead to a decrease in the risk of developing cardiovascular diseases associated with high cholesterol levels .
生化分析
Biochemical Properties
3-Fluoro-5-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with enzymes such as cholesteryl ester transfer protein, which is involved in lipid metabolism. The compound acts as an inhibitor, reducing the activity of this enzyme and thereby influencing cholesterol levels in the body
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethoxy)benzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a cholesteryl ester transfer protein inhibitor can lead to changes in lipid metabolism within cells, affecting overall cellular function
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethoxy)benzonitrile exerts its effects through binding interactions with specific biomolecules. As an inhibitor of cholesteryl ester transfer protein, it binds to the active site of the enzyme, preventing its normal function This inhibition leads to a decrease in the transfer of cholesteryl esters between lipoproteins, thereby reducing cholesterol levels
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethoxy)benzonitrile change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can influence cellular processes
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethoxy)benzonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesteryl ester transfer protein, leading to beneficial effects on cholesterol levels . Higher doses may result in toxic or adverse effects, including potential impacts on liver function and overall metabolism. Threshold effects observed in these studies indicate that careful dosage management is essential for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
3-Fluoro-5-(trifluoromethoxy)benzonitrile is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cholesteryl ester transfer protein, influencing the transfer of cholesteryl esters between lipoproteins This interaction affects metabolic flux and metabolite levels, contributing to its role in managing cholesterol levels
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethoxy)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution patterns are crucial for understanding its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethoxy)benzonitrile plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization influences its interactions with enzymes and proteins, thereby affecting its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzonitrile typically involves the introduction of the fluoro and trifluoromethoxy groups onto a benzonitrile core. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of a suitable precursor, such as 3-fluoro-5-nitrobenzonitrile, with a trifluoromethoxide source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be displaced by nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing effects of the fluoro and trifluoromethoxy groups may reduce its reactivity.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: Corresponding amines or other reduced products.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
3-Fluoro-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both a fluoro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
属性
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIMAFLAUYVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255735 | |
| Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-93-9 | |
| Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)
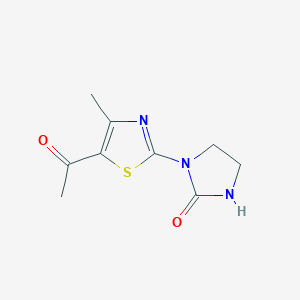
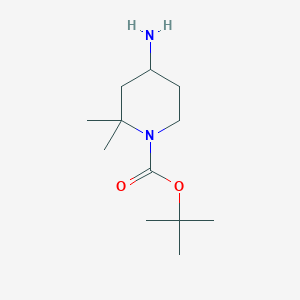

![Tert-butyl 2-{[(4-bromobenzoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B1399746.png)
![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)

